1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexene, featuring a methoxymethyl group and a carboxylic acid functional group
Mechanism of Action
Pharmacokinetics
Like other carboxylic acids, it is expected to be well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid. For instance, the compound’s stability could be affected by exposure to light or high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-(methoxymethyl)cyclohex-3-ene-1-methanol using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions. The reaction typically proceeds at room temperature, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form cyclohex-3-ene-1,1-dicarboxylic acid using strong oxidizing agents.
Reduction: Reduction of the carboxylic acid group can yield 1-(methoxymethyl)cyclohex-3-ene-1-methanol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products
Oxidation: Cyclohex-3-ene-1,1-dicarboxylic acid.
Reduction: 1-(Methoxymethyl)cyclohex-3-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
1-(Hydroxymethyl)cyclohex-3-ene-1-carboxylic acid:
Methyl cyclohex-3-ene-1-carboxylate: An ester derivative with different physical and chemical properties compared to the carboxylic acid.
Uniqueness
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-3H,4-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOANQZOUIMUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC=CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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